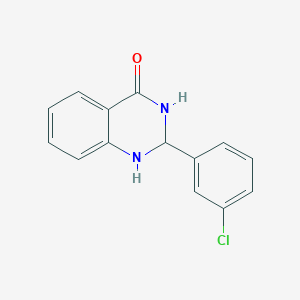

2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

83800-92-4 |

|---|---|

Molecular Formula |

C14H11ClN2O |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H11ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8,13,16H,(H,17,18) |

InChI Key |

CHTHIDWUTAJPBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Aqueous-Mediated Cyclization

A green approach utilizes graphene oxide (GO) nanosheets and oxone in water to catalyze the reaction between anthranilamide and 3-chlorobenzaldehyde at room temperature.

Procedure :

-

Mix anthranilamide (1 mmol), 3-chlorobenzaldehyde (1 mmol), GO nanosheets (25 mg), and oxone (307 mg) in water (3 mL).

-

Stir at 25°C for 2–3 hours.

-

Filter and recrystallize from ethanol.

Yield : 89–91%.

Characterization :

-

¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 142.1 (C–Cl), 134.5–126.3 (ArC).

-

XRD : Confirms crystalline structure with d-spacing of 3.4 Å.

Environmental Benefits

Ionic Liquid-Catalyzed Cyclocondensation

Ethanol/Water System with [Cmim]CF₃COO

The ionic liquid 3-carboxymethyl-1-methylimidazolium trifluoroacetate ([Cmim]CF₃COO) facilitates the one-pot synthesis in a ethanol/water (1:1) mixture.

Procedure :

-

Combine isatoic anhydride (2 mmol), 3-chlorobenzaldehyde (2 mmol), NH₄OAc (3 mmol), and [Cmim]CF₃COO (20 mol%).

-

Reflux for 1.5 hours.

-

Filter and wash with cold ethanol.

Yield : 88–90%.

Reusability : The ionic liquid is recovered via distillation and reused thrice without yield loss.

Two-Step Synthesis via Benzamide Intermediate

Intermediate Formation and Cyclization

This method involves:

-

Synthesis of 2-amino-N-(2-morpholinoethyl)benzamide from anthranilamide and morpholine.

-

Cyclization with 3-chlorobenzaldehyde under basic conditions.

Procedure :

-

React anthranilamide (1 mmol) with 2-morpholinoethyl chloride (1.2 mmol) in 2-MeTHF.

-

Reflux for 6 hours to obtain the intermediate.

-

Cyclize with 3-chlorobenzaldehyde (1 mmol) and K₂CO₃ (1.3 mmol) in MeOH under microwave irradiation (300 W, 10 minutes).

Yield : 94% (microwave) vs. 86% (conventional heating).

Characterization :

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Time | Yield | Key Advantage |

|---|---|---|---|---|

| Three-Component (TFE) | TFE | 3–4 h | 92–95% | Catalyst-free, high yield |

| GO Nanosheets | GO/oxone in H₂O | 2–3 h | 89–91% | Room-temperature, aqueous |

| Ionic Liquid | [Cmim]CF₃COO in EtOH/H₂O | 1.5 h | 88–90% | Recyclable catalyst |

| Two-Step (Microwave) | K₂CO₃ in MeOH | 10 min | 94% | Rapid microwave-assisted step |

| Nitration-Cyclization | HNO₃/H₂SO₄ | 6–8 h | ~70% | Applicable to nitro derivatives |

Chemical Reactions Analysis

Characterization Data

The compound is characterized using spectroscopic techniques:

NMR Data

-

¹H NMR : Signals for aromatic protons (δ 6.65–7.69 ppm), NH protons (δ 5.39–8.35 ppm), and aliphatic CH₂ groups (if present).

-

¹³C NMR : Carbonyl carbon (δ ~163–165 ppm), aromatic carbons (δ 114–147 ppm), and NH carbons (δ ~82 ppm) .

IR Data

-

Key peaks: C=O stretch (~1647–1665 cm⁻¹), NH stretching (~3174–3307 cm⁻¹), and aromatic C=C vibrations (~1450–1608 cm⁻¹) .

HRMS

Reaction Mechanism

The synthesis proceeds via a three-step mechanism :

-

Nucleophilic Attack : The amide nitrogen attacks the aldehyde/ketone carbonyl, forming a Schiff base.

-

Imine Formation : Dehydration generates an imine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amide nitrogen on the imine carbon forms the six-membered ring .

Catalyst Role :

-

Hydrogen Bonding : Catalysts like ZnO nanomicelles or NADES stabilize intermediates via hydrogen bonding with carbonyl groups .

-

Acid Catalysis : Protonation facilitates imine formation and cyclization .

Yield Optimization

-

Catalyst Load : Increasing catalyst amount (e.g., ZnO nanomicelles from 3% to 10%) improves yields from 71% to 99% .

-

Temperature : Elevated temperatures (60°C) reduce reaction times (e.g., 10 min vs. 120 min at room temperature) .

Biological Relevance

Derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogues showed potent activity against various microbial strains, including bacteria and fungi. The structure-activity relationship (SAR) analysis revealed that modifications on the aryl ring significantly influenced bioactivity, with halogen substitutions enhancing effectiveness against specific pathogens .

Antileishmanial Activity

The compound has been investigated for its potential as an anti-leishmanial agent. In silico studies have shown promising results against Leishmania species, with molecular docking revealing strong binding affinities to key proteins involved in the parasite's metabolism. In vitro assays confirmed these findings, indicating that certain derivatives possess IC50 values in the low microgram range, suggesting their potential as effective treatments for leishmaniasis .

Anticancer Properties

Compounds containing the 2,3-dihydroquinazolin-4(1H)-one moiety have been reported to exhibit anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation and survival .

One-Pot Synthesis

One-pot synthesis methods utilizing environmentally benign solvents have been developed to create this compound efficiently. For example, a method employing anthranilamide and benzaldehyde has been reported to yield high purity products with minimal by-products .

Aqueous Facile Synthesis

A green synthetic protocol has also been introduced that utilizes water as a solvent and ZnO nanomaterials as catalysts. This method not only improves yield but also aligns with sustainable chemistry practices by reducing hazardous waste .

Case Study 1: Antileishmanial Screening

A recent study evaluated the anti-leishmanial activity of various 2,3-dihydroquinazolin-4(1H)-one derivatives through both in silico and in vitro approaches. The most potent compound demonstrated an IC50 value of 0.05 µg/mL against Leishmania parasites, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with specific functional groups exhibited enhanced activity compared to controls, suggesting avenues for further development in antimicrobial therapies .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 3-chlorophenyl substituent distinguishes this compound from analogs with alternative halogen placements or functional groups. Key comparisons include:

*DHQ: 2,3-dihydroquinazolin-4(1H)-one; †Estimated from similar syntheses ; ‡Calculated based on molecular formula.

- Substituent Effects : The meta-chloro group in the target compound likely enhances lipophilicity compared to para-fluoro or ortho-chloro analogs, influencing bioavailability .

- Synthetic Efficiency : Yields for 3-chlorophenyl derivatives (~90–95%) are comparable to fluorophenyl analogs but higher than spirocyclic ketone-derived DHQs (58–62%) .

2.2.1. Antitubercular Activity

- For example, 2-(5-bromo-2-fluorophenyl)-DHQ (3l) showed MIC values of 12.5–25 µg/mL against Mycobacterium tuberculosis (MTB) . Chlorine’s electron-withdrawing nature may enhance target binding compared to methoxy or methylthio groups .

2.2.2. Cytotoxicity and Tubulin Inhibition

- 2-(Naphthalen-1-yl)-DHQ (39) exhibited IC₅₀ <50 nM against HT29 and A2780 cell lines via tubulin polymerization inhibition . The 3-chlorophenyl group’s steric bulk may reduce potency compared to naphthyl groups but improve selectivity over methoxystyryl derivatives .

2.2.3. Enzyme Inhibition

- 2-(4-Chlorophenyl)-DHQ (88; R=Cl) demonstrated potent cathepsin B inhibition, whereas 3-chlorophenyl substitution may alter binding interactions due to positional effects .

2.2.4. Larvicidal Activity

- 2-(3-Nitrophenyl)-DHQ (3i) showed moderate larvicidal activity against Anopheles arabiensis (LC₅₀ = 120 µg/mL) . Chlorine’s electronegativity may enhance activity compared to hydroxyl or methoxy substituents.

Pharmacokinetic and Toxicity Profiles

- ADMET Predictions : Chlorinated DHQs generally show moderate metabolic stability due to cytochrome P450 interactions. The 3-chlorophenyl group may reduce hepatotoxicity risks compared to 2-thioxo analogs (e.g., 3-(2-chlorophenyl)-2-mercapto-DHQ) .

- Tubulin Binding : Molecular docking suggests that 3-chlorophenyl derivatives occupy the colchicine pocket but with weaker hydrogen bonding than methoxystyryl analogs .

Biological Activity

The compound 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of 3-chlorobenzaldehyde with 2-aminobenzamide under specific conditions. The synthesis often employs green chemistry principles to enhance yield and reduce environmental impact .

Antitumor Activity

Quinazoline derivatives, including this compound, have demonstrated significant antitumor properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Case Study:

In a comparative study of several quinazoline derivatives, this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Antimicrobial Activity

Research has shown that this compound possesses notable antibacterial and antifungal activities. It has been effective against a range of pathogens, including resistant strains of bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Strong |

Larvicidal Activity

The compound has also been evaluated for its larvicidal effects against mosquito larvae. The results indicated a high mortality rate in treated larvae, suggesting potential use in vector control strategies .

Case Study:

In a larvicidal assay, modifications to the aryl ring structure influenced bioactivity significantly. Compounds with halogen substitutions showed enhanced larvicidal effects compared to their non-halogenated counterparts .

Anti-leishmanial Activity

Recent studies have highlighted the anti-leishmanial potential of derivatives related to this compound. In silico docking studies revealed strong binding affinities to key enzymes involved in Leishmania metabolism .

Table 2: Anti-leishmanial Activity Data

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antitumor : Induction of apoptosis via mitochondrial pathways.

- Antimicrobial : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Larvicidal : Interference with the nervous system function in larvae.

- Anti-leishmanial : Inhibition of key metabolic enzymes in Leishmania species.

Q & A

Basic: What are the most efficient synthetic routes for 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, and how do catalyst systems impact yield and reaction time?

Methodological Answer:

The compound is typically synthesized via multi-component reactions (MCRs) involving isatoic anhydride, aldehydes (e.g., 3-chlorobenzaldehyde), and amines or ammonium acetate. Catalysts play a critical role:

- Heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) enable high yields (80–90%) in aqueous media under mild conditions, with recyclability for 3–5 cycles .

- Microwave-assisted synthesis reduces reaction time from hours (conventional heating) to minutes (10–15 min) while improving yields (e.g., 85–90% vs. 70% with conventional methods) .

- COF–MOF hybrid catalysts (e.g., melamine-terephthalaldehyde frameworks) offer acidic sites for one-pot synthesis, achieving yields >90% with broad substrate compatibility .

Key Considerations: Catalyst selection should balance efficiency, recyclability, and environmental impact. Microwave methods are preferable for rapid screening, while heterogeneous catalysts align with green chemistry principles.

Basic: How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: Single-crystal studies reveal the skew-boat conformation of the dihydroquinazoline ring and dihedral angles between aromatic substituents (e.g., 87.1° between chlorophenyl and quinazolinone rings) .

- NMR Spectroscopy: Key signals include:

- ¹H NMR: A singlet at δ 5.70 ppm (C2-H), aromatic protons (δ 6.90–8.12 ppm), and NH resonances (δ 8.12–9.46 ppm) .

- ¹³C NMR: Carbonyl signals at δ 163–169 ppm and methoxy/chlorophenyl carbons at δ 55–133 ppm .

- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3176–3383 cm⁻¹ (N–H) confirm the core structure .

Validation Tip: Cross-reference experimental data with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry.

Advanced: What strategies are recommended for optimizing reaction conditions when synthesizing this compound to address contradictory yield data across studies?

Methodological Answer:

Contradictory yields often arise from variations in:

- Catalyst Loading: For HAP NPs, 15–20 mg is optimal; excess catalyst may hinder diffusion .

- Solvent Systems: Aqueous media (e.g., water/ethanol) improve green metrics but may reduce solubility vs. DMSO .

- Temperature Control: Microwave irradiation (80–100°C) enhances kinetics vs. conventional heating (reflux at 120°C) .

Experimental Design:

Perform a Design of Experiments (DoE) to test variables (catalyst, solvent, temperature).

Use HPLC-MS to monitor intermediate formation and identify side reactions (e.g., over-oxidation).

Compare recyclability of catalysts (e.g., β-cyclodextrin-SO3H retains >85% yield after 3 cycles) .

Case Study: A study using MgFe2O4@SiO2–SO3H achieved 95% yield in 25 min, whereas HAP NPs required 60 min for 88% yield, highlighting time-yield trade-offs .

Advanced: What biological mechanisms have been proposed for this compound's cytotoxic effects, and how can researchers validate these pathways experimentally?

Methodological Answer:

- SIRT1 Inhibition: Derivatives like MHY2251 (structurally analogous) induce apoptosis via JNK/p53 pathways in colorectal cancer cells. Validate using Western blotting (p53 upregulation) and SIRT1 activity assays .

- Caspase Activation: Compounds 57 and 58 (chloro/nitro-substituted analogs) trigger extrinsic apoptosis (caspase-8) and inhibit NF-κB. Use flow cytometry (Annexin V/PI staining) and caspase-3/8/9 activity kits .

- Mitochondrial Pathway: Assess mitochondrial membrane potential (ΔΨm) with JC-1 dye and cytochrome c release via ELISA .

Experimental Controls: Include positive controls (e.g., staurosporine for apoptosis) and validate specificity with siRNA knockdown of target proteins.

Basic: How do solvent choice and green chemistry principles influence the synthesis efficiency and environmental impact of producing this compound?

Methodological Answer:

- Aqueous Media: Reduces toxicity and cost. HAP NPs and β-cyclodextrin-SO3H catalysts achieve >85% yields in water .

- Solvent-Free Conditions: Ionic liquids (e.g., [BMIM]BF₄) enable one-pot synthesis but require post-reaction purification .

- Metrics: Calculate E-factor (waste per product mass) and Atom Economy . For example, HAP NPs have E-factor <0.5 vs. 2.0 for organic solvents .

Recommendation: Prioritize water or ethanol with recyclable catalysts to align with ACS Green Chemistry Principles .

Advanced: What are the challenges in scaling up laboratory synthesis methods for this compound while maintaining yield and purity?

Methodological Answer:

- Catalyst Recovery: Heterogeneous catalysts (e.g., COF–MOF) must retain activity after repeated use. Implement continuous flow reactors to enhance recyclability .

- Microwave Limitations: Batch scalability is restricted by cavity size. Explore millifluidic reactors for larger volumes .

- Purification: Column chromatography is impractical at scale. Optimize recrystallization (e.g., using ethanol/water) or membrane filtration .

Case Study: Scaling HAP NP synthesis from 1 mmol to 100 mmol resulted in a 10% yield drop due to inefficient mixing; resolved using high-shear mixers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.